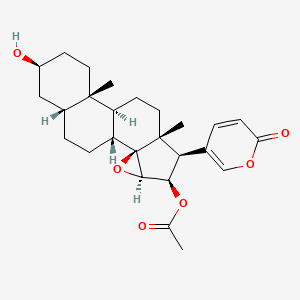
蟾毒灵
概述
描述
Cinobufagin is a natural active ingredient isolated from the traditional Chinese medicine Venenum Bufonis, which is the dried secretion of the postauricular gland or skin gland of the Bufo gargarizans Cantor or Bufo melanostictus Schneider . It is a cardiotoxic bufanolide steroid that has similar effects to digitalis and is used in traditional Chinese medicine . Cinobufagin has shown potential in the treatment of cancer, as it can induce tumor cell apoptosis and cycle arrest, inhibit tumor cell proliferation, migration, invasion, and autophagy, reduce angiogenesis, and reverse tumor cell multidrug resistance .
科学研究应用
Cinobufagin has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In medicine, it has been shown to have antitumor pharmacological effects, making it a promising therapeutic agent for cancer . It can induce tumor cell apoptosis, inhibit tumor cell proliferation, migration, invasion, and autophagy, reduce angiogenesis, and reverse tumor cell multidrug resistance . Additionally, cinobufagin has immunomodulatory and analgesic properties, and it can inhibit the secretion of aldosterone and cortisol in human adrenocortical cells . In chemistry, cinobufagin is used to study the mechanisms of apoptosis and the effects of bufanolide steroids .
作用机制
Cinobufagin exerts its effects by inducing tumor cell apoptosis and cycle arrest, inhibiting tumor cell proliferation, migration, invasion, and autophagy, reducing angiogenesis, and reversing tumor cell multidrug resistance . It triggers DNA damage and activates the mitochondrial pathway and the death receptor pathway . Additionally, cinobufagin can inhibit protein tyrosine/serine kinases such as EGFR, ERBB2, and CDK2, leading to cell cycle arrest and apoptosis . It also modulates human innate immune responses and triggers antibacterial activity by upregulating the expression of antimicrobial peptides and inducing the secretion of neutrophil antibacterial activity .
安全和危害
未来方向
生化分析
Biochemical Properties
Cinobufagin can induce tumor cell apoptosis and cycle arrest, inhibit tumor cell proliferation, migration, invasion, and autophagy, reduce angiogenesis, and reverse tumor cell multidrug resistance . It achieves these effects by triggering DNA damage and activating the mitochondrial pathway and the death receptor pathway .
Cellular Effects
Cinobufagin has been shown to have potent anti-proliferative effects on carcinoma cell lines with wild-type or mutant EGFR expression . It blocks EGFR phosphorylation and its downstream signaling, which additionally induces apoptosis and cytotoxicity in EGFR amplified cancer cells .
Molecular Mechanism
Cinobufagin first binds to a Ca 2+ /K + plasma membrane ATPase, subsequently inducing the phosphorylation of extracellular signal-regulated kinases (ERK) . Phosphorylated ERK then blocks the SF-1 transcription factor from binding to the promoter region of the StAR gene .
Temporal Effects in Laboratory Settings
Cinobufagin has been shown to exert its effects in a time-dependent manner . For instance, it was found to significantly inhibit the phosphorylation of signal transducer and activator of transcription 3 (STAT3) at tyrosine 705 (Y705) in a time- and concentration-dependent manner .
Dosage Effects in Animal Models
In vivo studies have shown that cinobufagin can suppress tumor growth in both subcutaneous and intracranial U87MG-EGFR xenograft mouse models . The median survival of nude mice bearing intracranial U87MG-EGFR tumors increased with the administration of cinobufagin .
Metabolic Pathways
For instance, it can trigger DNA damage and activate the mitochondrial pathway and the death receptor pathway .
Transport and Distribution
It is known that cinobufagin can block EGFR signaling, thereby influencing its distribution within cells .
Subcellular Localization
It is known that cinobufagin can block EGFR signaling, which may influence its localization within cells .
准备方法
Cinobufagin can be isolated from the traditional Chinese medicine called ChanSu, which is made from the secretions of Bufo gargarizans . The isolation process involves eluting resibufogenin with silica gel column chromatography using a 5:1 ratio of cyclohexane to acetone as the solvent in the mobile phase. Subsequently, cinobufagin and bufalin can be separated and purified using a high-performance liquid chromatography column with a 72:28 methanol to water solvent .
化学反应分析
Cinobufagin undergoes various chemical reactions, including oxidation, reduction, and substitution. It can trigger DNA damage and activate the mitochondrial pathway and the death receptor pathway, leading to apoptosis . Common reagents and conditions used in these reactions include caspase activation and the inhibition of protein tyrosine/serine kinases such as EGFR, ERBB2, and CDK2 . Major products formed from these reactions include apoptotic cells and reduced tumor cell proliferation .
相似化合物的比较
Cinobufagin is similar to other bufadienolides such as resibufogenin, bufalin, gamabufotalin, arenobufagin, and bufotalin . These compounds share similar pharmacological effects, including antitumor activity, immunomodulatory properties, and the ability to induce apoptosis . cinobufagin is unique in its ability to inhibit protein tyrosine/serine kinases and modulate human innate immune responses . This makes it a promising therapeutic agent for cancer and other diseases.
属性
IUPAC Name |
[(1R,2S,4R,5R,6R,7R,10S,11S,14S,16R)-14-hydroxy-7,11-dimethyl-6-(6-oxopyran-3-yl)-3-oxapentacyclo[8.8.0.02,4.02,7.011,16]octadecan-5-yl] acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H34O6/c1-14(27)31-22-21(15-4-7-20(29)30-13-15)25(3)11-9-18-19(26(25)23(22)32-26)6-5-16-12-17(28)8-10-24(16,18)2/h4,7,13,16-19,21-23,28H,5-6,8-12H2,1-3H3/t16-,17+,18+,19-,21+,22-,23-,24+,25-,26-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCULJPGYOQQXTK-OLRINKBESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1C(C2(CCC3C(C24C1O4)CCC5C3(CCC(C5)O)C)C)C6=COC(=O)C=C6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)O[C@@H]1[C@@H]([C@]2(CC[C@H]3[C@H]([C@@]24[C@@H]1O4)CC[C@H]5[C@@]3(CC[C@@H](C5)O)C)C)C6=COC(=O)C=C6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H34O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701026953 | |
| Record name | Cinobufagin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701026953 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
442.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
470-37-1 | |
| Record name | Cinobufagin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=470-37-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cinobufagin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000470371 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cinobufagin | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=90325 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Cinobufagin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701026953 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Cinobufagin venom toad | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | CINOBUFAGIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T9PSN4R8IR | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



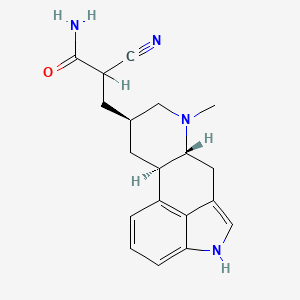
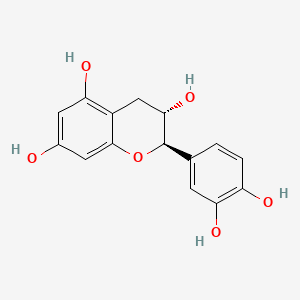
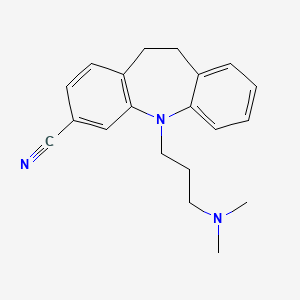
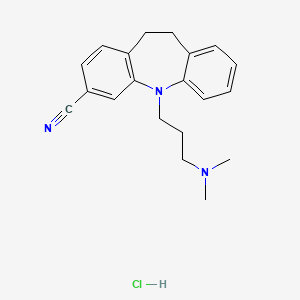

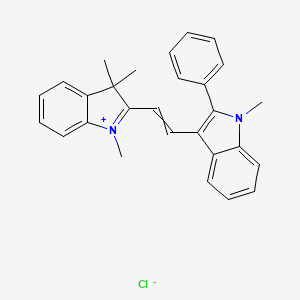
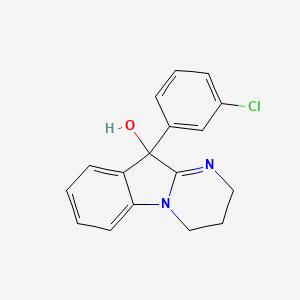

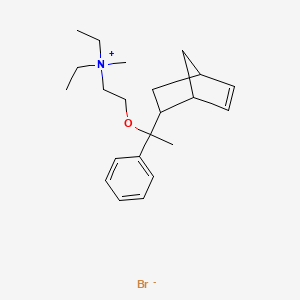

![N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-2-[(8-methoxy-4-methyl-[1,2,4]triazolo[4,5-a]quinolin-1-yl)sulfanyl]acetamide](/img/structure/B1668988.png)

![Benzenamine, 4-[(2-fluorophenyl)sulfonyl]-](/img/structure/B1668995.png)
